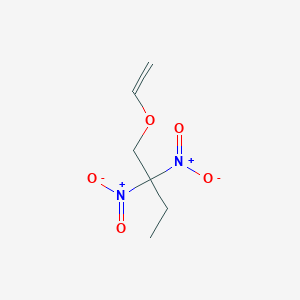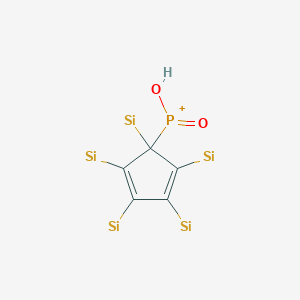![molecular formula C15H18N4O2 B14391923 N,N-Diethyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea CAS No. 89560-51-0](/img/structure/B14391923.png)
N,N-Diethyl-N'-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a diethylamino group and a phenyl group substituted with a pyrazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea typically involves the reaction of an appropriate isocyanate or carbamoyl chloride with a substituted amine. One common method involves the reaction of the corresponding amine with phosgene to generate the desired isocyanate or carbamoyl chloride, which is then reacted with diethylamine . This method, while effective, is not environmentally friendly due to the use of phosgene, a toxic and hazardous reagent.
Industrial Production Methods
In industrial settings, the synthesis of N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea may involve more scalable and safer methods. For instance, catalyst-free and scalable synthesis methods have been developed to produce N-substituted ureas . These methods often involve the use of alternative reagents and conditions that minimize environmental impact and improve safety.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and pH, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted urea derivatives.
Scientific Research Applications
N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea include other urea derivatives such as N,N’-dimethylurea and benzamide derivatives .
Uniqueness
What sets N,N-Diethyl-N’-[4-(5-oxo-4,5-dihydropyrazin-2-yl)phenyl]urea apart from similar compounds is its unique combination of a diethylamino group and a pyrazinone-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
89560-51-0 |
|---|---|
Molecular Formula |
C15H18N4O2 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
1,1-diethyl-3-[4-(6-oxo-1H-pyrazin-3-yl)phenyl]urea |
InChI |
InChI=1S/C15H18N4O2/c1-3-19(4-2)15(21)18-12-7-5-11(6-8-12)13-9-17-14(20)10-16-13/h5-10H,3-4H2,1-2H3,(H,17,20)(H,18,21) |
InChI Key |
AYTCCMUXGXTAPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)C2=CNC(=O)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14391849.png)
![5-[4-(4-Methoxyphenyl)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14391850.png)
![N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine](/img/structure/B14391851.png)
![3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14391857.png)
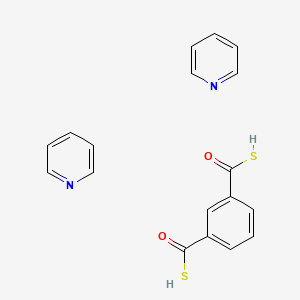
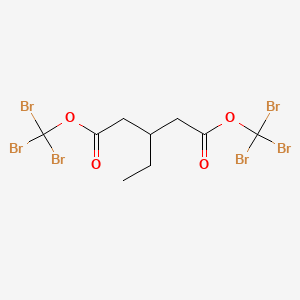
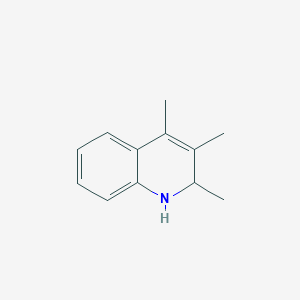
![3,3'-Disulfanediylbis{3'-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1'-biphenyl}](/img/structure/B14391887.png)

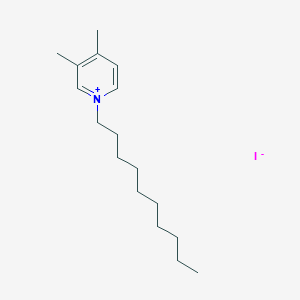
![3-[(Fluoromethoxy)methyl]benzoic acid](/img/structure/B14391915.png)
